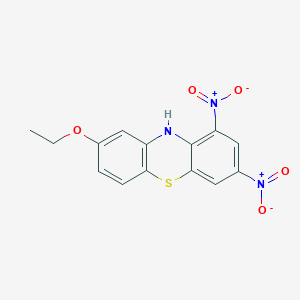

8-Ethoxy-1,3-dinitro-10H-phenothiazine

Description

Structure

3D Structure

Properties

CAS No. |

55601-85-9 |

|---|---|

Molecular Formula |

C14H11N3O5S |

Molecular Weight |

333.32 g/mol |

IUPAC Name |

8-ethoxy-1,3-dinitro-10H-phenothiazine |

InChI |

InChI=1S/C14H11N3O5S/c1-2-22-9-3-4-12-10(7-9)15-14-11(17(20)21)5-8(16(18)19)6-13(14)23-12/h3-7,15H,2H2,1H3 |

InChI Key |

REPPUXINZBENOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 8 Ethoxy 1,3 Dinitro 10h Phenothiazine and Its Derivatives

Foundational Synthetic Routes to the 10H-Phenothiazine Core

The construction of the 10H-phenothiazine nucleus is a well-established area of heterocyclic chemistry, with several classical and modern methods available to chemists.

One of the earliest and most direct methods for synthesizing the phenothiazine (B1677639) core is the reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures. nahrainuniv.edu.iqslideshare.net This reaction, often catalyzed by a small amount of iodine, proceeds via a fusion reaction where the sulfur atom is incorporated to form the central thiazine (B8601807) ring. nahrainuniv.edu.iqjmedchem.com The process involves heating the reactants, typically in a sand bath, to temperatures between 185°C and 260°C for several hours. nahrainuniv.edu.iqgoogle.com While effective, this method's primary drawbacks include the high temperatures required and a potential lack of selectivity when using substituted diphenylamines. researchgate.net

| Reactants | Catalyst | Temperature | Reaction Time | Yield |

| Diphenylamine, Sulfur | Iodine | 250-260 °C | 5 hours | ~80% |

| Diphenylamine, Sulfur | Iodine | 185 °C | 45 minutes | Not specified |

This table presents typical conditions for the classical synthesis of the 10H-phenothiazine core.

The Smiles rearrangement offers a more versatile and often regioselective route to the phenothiazine skeleton. researchgate.net This reaction is an intramolecular nucleophilic aromatic substitution. In the context of phenothiazine synthesis, it typically involves the rearrangement of appropriately substituted diphenyl sulfides, such as 2-amino-2'-nitrodiphenylsulfides. researchgate.net The methodology allows for the synthesis of specific phenothiazine isomers by strategically placing substituents on the precursor molecules. researchgate.netscispace.com For instance, phenothiazines can be synthesized via the Smiles rearrangement by reacting 2-aminobenzenethiols with halonitrobenzenes. researchgate.net The reaction pathway can be influenced by reaction conditions (neutral, basic, or acidic) and the electronic nature of the substituents. scispace.com

To overcome the limitations of classical methods, such as harsh reaction conditions and poor regioselectivity, modern synthetic strategies have been developed. researchgate.net Transition metal-catalyzed cross-coupling reactions have become particularly prominent. jmedchem.comnih.gov Catalysts based on palladium, copper, and iron enable the formation of the phenothiazine core under significantly milder conditions. jmedchem.comresearchgate.net

An efficient and environmentally conscious method involves a tandem iron-catalyzed C-S/C-N cross-coupling reaction. researchgate.net This approach addresses common issues like limited substrate scope and long reaction times associated with some palladium and copper-catalyzed systems, offering good tolerance for various functional groups. researchgate.net Additionally, microwave-assisted techniques have been employed to accelerate the synthesis of phenothiazine derivatives. nih.gov Another modern, metal-free approach involves a three-component reaction using cyclohexanones, elemental sulfur, and an iodine-containing reagent to produce phenothiazines under aerobic conditions. rsc.org

Strategies for Regioselective Functionalization of the Phenothiazine System

Once the phenothiazine core is formed, the introduction of functional groups at specific positions is critical for tuning the molecule's properties. The electronic nature of the phenothiazine ring, being electron-rich, dictates that it is susceptible to electrophilic substitution.

The introduction of nitro groups onto the phenothiazine ring is a key step in the synthesis of the target compound. Achieving a specific 1,3-dinitration pattern requires careful control over the reaction conditions and choice of nitrating agent, as the substitution pattern is highly sensitive to these factors.

Direct nitration of the unsubstituted 10H-phenothiazine is a complex process. The reaction with nitric acid involves an initial one-electron oxidation of the phenothiazine to form a cation radical. bohrium.com This intermediate is then further oxidized to a phenazthionium cation, which is the species that undergoes nucleophilic attack by a nitrite (B80452) anion. bohrium.com This mechanism preferentially leads to nitration at the 3-position, yielding 3-nitrophenothiazine, which may subsequently be oxidized to its S-oxide. bohrium.com

Achieving substitution at other positions, including the desired 1,3-dinitro pattern, is challenging via direct electrophilic nitration of the parent ring and is not a commonly reported outcome. The regioselectivity is governed by both steric and electronic factors. frontiersin.org To obtain a specific pattern like 1,3-dinitration, the synthesis would likely need to start from a precursor that already contains directing groups or by using a different synthetic strategy altogether, such as building the ring from pre-functionalized aromatic components. For instance, the reaction of 2-aminothiophenol (B119425) with 1,2-difluoro-4,5-dinitrobenzene (B1590526) yields 2,3-dinitrophenothiazine, demonstrating how the final substitution pattern can be dictated by the starting materials. nih.gov

| Nitrating Agent | Substrate | Main Product(s) | Reference |

| Nitric Acid in Perchloric Acid | 10H-Phenothiazine | 3-Nitrophenothiazine S-oxide | bohrium.com |

| N2O5 in ionic liquid | Alkyl-benzenes | para-selective mononitration | researchgate.net |

| Sodium Nitrate / Melamine Trisulfonic Acid | Aromatic Compounds | Good ortho/para selectivity | researchgate.net |

This table summarizes various nitration systems and their observed regioselectivity on aromatic compounds, highlighting the challenge of controlling substitution patterns.

Introduction of Nitro Groups at Positions 1 and 3

Precursor Synthesis and Nitro Group Incorporation via Activated Intermediates

The formation of the 1,3-dinitrophenothiazine scaffold, the precursor to the target molecule, can be approached through the condensation of appropriately substituted precursors. A plausible synthetic route involves the reaction of a suitably substituted aminothiophenol with a highly activated dinitro-substituted benzene (B151609) ring.

One such strategy is the reaction of 2-aminothiophenol with a di-nitro-activated fluorinated benzene, such as 1,2-difluoro-4,5-dinitrobenzene. In this reaction, the amino and thiol groups of the aminothiophenol displace the fluorine atoms on the dinitrobenzene ring in a step-wise nucleophilic aromatic substitution, leading to the cyclization and formation of a dinitrophenothiazine core. For instance, the reaction of 2-aminothiophenol with 1,2-difluoro-4,5-dinitrobenzene in the presence of a base like sodium carbonate in a suitable solvent such as ethanol (B145695) can yield 2,3-dinitrophenothiazine. This methodology provides a direct route to a dinitrophenothiazine skeleton which can then be further functionalized.

Incorporation of the Ethoxy Group at Position 8

The introduction of the ethoxy group at the 8-position of the 1,3-dinitro-10H-phenothiazine core is a critical step. This is typically achieved through nucleophilic aromatic substitution, where a nitro group, which is a strong electron-withdrawing group and thus a good leaving group in this context, is displaced by an ethoxide nucleophile.

Etherification Techniques (e.g., Williamson Ether Synthesis Analogs)

While the classic Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide, analogous principles can be applied to aromatic systems, especially those activated by electron-withdrawing groups. However, a more direct approach for this specific transformation is nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Strategies with Ethoxide

The presence of two nitro groups on the phenothiazine ring significantly activates the aromatic system towards nucleophilic attack. A nitro group can be displaced by a strong nucleophile like ethoxide. This has been demonstrated in analogous heterocyclic systems. For example, 2,3-dinitro-10-methylphenoxazine reacts with potassium ethoxide (KOEt) in a mixture of ethanol and water, where the ethoxide displaces one of the nitro groups to form 2-ethoxy-3-nitro-10-methylphenoxazine.

Applying this strategy to a 1,3-dinitrophenothiazine precursor, treatment with a source of ethoxide ions, such as sodium ethoxide or potassium ethoxide, in an appropriate solvent would be expected to lead to the substitution of one of the nitro groups by an ethoxy group. The regioselectivity of this substitution (i.e., whether the nitro group at position 1 or 3 is replaced) would depend on the specific electronic and steric environment of the phenothiazine precursor. To achieve the desired 8-ethoxy substitution, the starting dinitrophenothiazine would need to be appropriately substituted to direct the ethoxide attack to the desired position.

Derivatization Strategies for 8-Ethoxy-1,3-dinitro-10H-phenothiazine

Further functionalization of this compound can be undertaken to explore structure-activity relationships and develop new derivatives with tailored properties.

N-Substitution Reactions at the 10H Position

The nitrogen atom at the 10-position of the phenothiazine ring is a common site for derivatization. The hydrogen atom at this position can be substituted with a variety of functional groups through N-alkylation, N-acylation, or N-arylation reactions.

A common method involves the reaction of the parent phenothiazine with an acyl halide, such as chloroacetyl chloride, to form an N-acylphenothiazine intermediate. This intermediate can then be further reacted with various nucleophiles. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can yield the corresponding hydrazide, which can serve as a precursor for the synthesis of Schiff's bases or other heterocyclic systems. Alternatively, reaction with aromatic amines can lead to the formation of N-substituted aryl amino acetyl derivatives.

Direct N-alkylation can also be achieved by reacting the phenothiazine with alkyl halides in the presence of a base. The choice of base and solvent can significantly influence the reaction yield.

| Reagent | Product Type | Reference Example |

| Chloroacetyl chloride followed by hydrazine hydrate | N-(acetyl)hydrazine phenothiazine | Synthesis of N10-(acetyl phenothiazine) hydrazine |

| Chloroacetyl chloride followed by aromatic amines | N-Aryl amino acetyl phenothiazine | Reaction with various aromatic amines |

| Alkyl halides | N-Alkyl phenothiazine | N-ethylation of phenothiazine |

Further Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Functionalized Core

The existing substituents on the this compound ring will direct any subsequent substitution reactions. The two nitro groups are strong deactivating groups and meta-directors for electrophilic aromatic substitution. Therefore, electrophilic substitution reactions on this core would be highly disfavored and would require harsh reaction conditions, likely leading to decomposition.

Conversely, the electron-deficient nature of the dinitrophenothiazine ring makes it susceptible to further nucleophilic aromatic substitution. The remaining nitro group can potentially be displaced by another nucleophile, although this would likely require more forcing conditions than the first substitution. The position of the remaining nitro group and the ethoxy group will influence the reactivity and regioselectivity of such a reaction. The introduction of different nucleophiles could lead to a diverse range of polysubstituted phenothiazine derivatives.

| Reaction Type | Reactivity of the Core | Expected Outcome |

| Electrophilic Aromatic Substitution | Highly deactivated due to two nitro groups | Unlikely to proceed under standard conditions |

| Nucleophilic Aromatic Substitution | Activated by the remaining nitro group | Potential for displacement of the second nitro group by a strong nucleophile |

Application of Advanced Synthetic Techniques (e.g., Mannich-Type Reactions, Cross-Coupling Methodologies)

Advanced synthetic methodologies provide powerful tools for the functionalization of the phenothiazine nucleus. While Mannich-type reactions are fundamental in organic synthesis for introducing aminomethyl groups, their specific application in the synthesis of complex phenothiazines is less commonly documented compared to cross-coupling reactions.

Cross-coupling methodologies, however, have become indispensable for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized phenothiazine derivatives. These reactions typically involve a metal catalyst, most commonly palladium or copper, although more environmentally benign iron-catalyzed methods have also been developed. acs.orgfigshare.comresearchgate.net These techniques are pivotal for introducing substituents that would be difficult to incorporate through classical methods. For instance, Sonogashira coupling can be used to introduce alkynyl groups, while Suzuki-Miyaura coupling is effective for creating biaryl linkages. mdpi.orgresearchgate.net

An innovative and efficient approach involves a domino iron-catalyzed C–S/C–N cross-coupling reaction. acs.orgfigshare.com This tandem process addresses common issues found with palladium and copper catalysts, such as poor substrate scope and long reaction times, offering an environmentally friendly and efficient route to the phenothiazine core. researchgate.net Such methods are tolerant of various functional groups, which is essential when constructing a multi-substituted molecule like this compound. researchgate.net The flexibility of these cross-coupling strategies opens flexible pathways to a wide array of functionalized phenothiazines suitable for further synthetic elaboration. mdpi.org

Table 1: Overview of Advanced Cross-Coupling Methodologies for Phenothiazine Synthesis

| Methodology | Catalyst/Reagents | Type of Bond Formed | Key Advantages |

|---|---|---|---|

| Iron-Catalyzed Domino Reaction | FeSO₄·7H₂O, Cs₂CO₃ researchgate.net | C-S and C-N | Environmentally benign, efficient, addresses poor regioselectivity. acs.orgfigshare.com |

| Suzuki-Miyaura Coupling | Tris(dibenzylideneacetone)palladium(0), SPhos, K₃PO₄ researchgate.net | C-C (Aryl-Aryl) | Forms biaryl structures, useful for linking phenyl groups to the phenothiazine core. |

| Sonogashira Coupling | Not specified in sources | C-C (Aryl-Alkynyl) | Introduces alkynyl functionalities for building redox-active oligomers. mdpi.org |

| Ullmann Reaction | Copper Catalyst jmedchem.com | C-N | A classical method involving coupling of halogenated aromatics with amines. jmedchem.com |

Green Chemistry Principles in this compound Synthesis (e.g., Microwave-Assisted Synthesis)

The principles of green chemistry are increasingly being integrated into the synthesis of phenothiazines to reduce environmental impact. A prominent example is the use of microwave-assisted organic synthesis (MAOS), which has been shown to be a clean, efficient, and selective method for preparing phenothiazine derivatives. tandfonline.comorientjchem.org

Microwave irradiation provides rapid and uniform heating, which dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes. jmedchem.commdpi.com This technique has been successfully applied to the key cyclization step of diphenylamine derivatives with sulfur to form the phenothiazine ring. jmedchem.com The advantages over conventional heating are significant, including substantially shorter reaction times, improved reaction yields, and enhanced product purity by minimizing side reactions. jmedchem.comresearchgate.net

Furthermore, microwave-assisted syntheses can often be performed in 'dry media' or solvent-free conditions, for example, by adsorbing reagents onto an inorganic solid support like alumina. tandfonline.com This approach not only simplifies the experimental procedure but also aligns with green chemistry goals by reducing or eliminating the use of hazardous solvents. The combination of high yields, very short reaction times, and the absence of solvent makes this procedure highly attractive for phenothiazine preparation. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Phenothiazine Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Often tedious and long (hours) tandfonline.com | Significantly shorter (minutes) jmedchem.com |

| Energy Input | Higher, prolonged heating required | Lower energy consumption, more efficient heating jmedchem.com |

| Reaction Yield | Can be lower due to degradation reactions tandfonline.com | Generally higher yields orientjchem.orgresearchgate.net |

| Solvent Use | Typically requires solvents | Can be performed under solvent-free or 'dry media' conditions tandfonline.commdpi.com |

| Product Purity | Often requires extensive purification to remove side products jmedchem.com | Improved purity due to minimized side reactions jmedchem.com |

| Procedure | Can be tedious and complex tandfonline.com | Greatly simplified procedure tandfonline.com |

Purification and Isolation Techniques for Substituted Phenothiazines

The final purity of a synthesized compound is critical, and various techniques are employed to isolate and purify substituted phenothiazines from crude reaction mixtures. The choice of method depends on the physical properties of the target compound and the nature of the impurities.

A common and fundamental technique for purifying solid phenothiazine derivatives is recrystallization . orientjchem.org This process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For instance, crude phenothiazine products have been successfully recrystallized from methanol (B129727) or isopropyl alcohol. orientjchem.orgumich.edu

For more challenging separations, particularly for mixtures of closely related derivatives or for removing non-crystalline impurities, chromatographic purification is the method of choice. Column chromatography using silica (B1680970) gel is widely reported for the purification of various phenothiazine derivatives. mdpi.comresearchgate.net The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) as they are passed through the column with a mobile phase (eluent).

In industrial-scale synthesis, where phenothiazine is prepared by the reaction of diphenylamine with sulfur, the crude product can be contaminated with impurities that are toxic or have objectionable odors. google.com A patented method for purifying this crude product involves admixing it with silicon dioxide and then distilling the mixture at a high temperature (around 300-550 °C). google.com This process is effective in removing impurities that may arise from reactants, catalysts, or side reactions. google.com

Table 3: Purification and Isolation Techniques for Phenothiazines

| Technique | Principle | Application/Suitability |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of crystalline solid products from soluble or less soluble impurities. orientjchem.org |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). mdpi.com | Separation of complex mixtures, isolation of non-crystalline products, removal of closely related side products. researchgate.net |

| Distillation with Silicon Dioxide | Admixture with silicon dioxide followed by high-temperature distillation. | Purification of crude phenothiazine from toxic impurities and byproducts of industrial synthesis. google.com |

Advanced Spectroscopic and Analytical Characterization of 8 Ethoxy 1,3 Dinitro 10h Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule like 8-Ethoxy-1,3-dinitro-10H-phenothiazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the N-H proton of the phenothiazine (B1677639) core. The electron-withdrawing nature of the two nitro groups and the electron-donating nature of the ethoxy and amino groups will significantly influence the chemical shifts of the aromatic protons.

Aromatic Protons: The protons on the dinitro-substituted ring (H-2 and H-4) are expected to be significantly downfield-shifted due to the strong deshielding effect of the nitro groups, likely appearing as doublets. The protons on the ethoxy-substituted ring (H-6, H-7, and H-9) would have their chemical shifts influenced by both the ethoxy group and the heterocyclic core.

Ethoxy Group Protons: The ethoxy group should present as a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with coupling between them.

N-H Proton: The proton attached to the nitrogen atom (H-10) is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. sid.ir

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton.

Aromatic Carbons: The carbons directly attached to the nitro groups (C-1 and C-3) would be significantly deshielded, appearing at a high chemical shift. The carbon attached to the ethoxy group (C-8) would be shielded. Other aromatic carbons would show shifts based on their position relative to the various substituents and heteroatoms.

Ethoxy Group Carbons: Two distinct signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethoxy group are expected.

Predicted ¹H and ¹³C NMR Data: No experimental data is available. The following is a theoretical prediction.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~145-150 |

| 2 | ~8.3-8.5 (d) | ~120-125 |

| 3 | - | ~148-152 |

| 4 | ~8.0-8.2 (d) | ~118-122 |

| 4a | - | ~125-130 |

| 5a | - | ~122-127 |

| 6 | ~7.0-7.2 (d) | ~115-120 |

| 7 | ~6.8-7.0 (dd) | ~112-117 |

| 8 | - | ~155-160 |

| 9 | ~6.9-7.1 (d) | ~110-115 |

| 9a | - | ~140-145 |

| 10 | ~9.0-10.0 (br s) | - |

| 10a | - | ~115-120 |

| -OCH₂CH₃ | ~4.0-4.2 (q) | ~63-67 |

| -OCH₂CH₃ | ~1.3-1.5 (t) | ~14-16 |

To confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the relationships between adjacent aromatic protons and the coupling within the ethoxy group. For instance, correlations between H-2 and H-4, and between H-6, H-7, and H-9 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edunih.gov It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edusdsu.edu It is crucial for identifying the connectivity of quaternary carbons and for confirming the placement of the substituents. For example, correlations from the ethoxy methylene protons to C-8, and from H-2 and H-4 to the nitro-substituted carbons (C-1 and C-3) would be key for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could help to confirm the spatial arrangement of the substituents and the conformation of the phenothiazine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the nitro, ethoxy, and amino functional groups.

N-O Stretching: The nitro groups will show strong, characteristic asymmetric and symmetric stretching vibrations.

C-O Stretching: The ethoxy group will exhibit C-O stretching bands.

N-H Stretching: A sharp absorption band is expected for the N-H stretch of the secondary amine in the phenothiazine ring. sid.ir

Aromatic C-H and C=C Stretching: These will be present in their typical regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. nih.gov Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. The symmetric stretching of the nitro groups and the aromatic ring vibrations are expected to be prominent in the Raman spectrum.

Predicted Vibrational Spectroscopy Data: No experimental data is available. The following is a theoretical prediction.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | ~3300-3400 (sharp) | Weak | Stretching |

| Aromatic C-H | ~3000-3100 | Strong | Stretching |

| Aliphatic C-H | ~2850-2980 | Medium | Stretching |

| Aromatic C=C | ~1600-1620 | Strong | Stretching |

| NO₂ | ~1500-1550 (asymmetric) | Strong | Stretching |

| NO₂ | ~1330-1370 (symmetric) | Strong | Stretching |

| Aryl C-O | ~1200-1250 | Medium | Stretching |

| Alkyl C-O | ~1000-1050 | Medium | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. nih.govbioanalysis-zone.com This would allow for the calculation of its elemental formula, providing strong evidence for the compound's identity. The exact mass can be used to confirm the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Predicted HRMS Data:

Molecular Formula: C₁₄H₁₁N₃O₅S

Calculated Monoisotopic Mass: 349.0420 Da

While less common for small molecules than ESI, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry could also be used for the analysis of this compound. It would be expected to show a prominent protonated molecular ion peak ([M+H]⁺).

Fragmentation Pattern: In tandem mass spectrometry (MS/MS) experiments, the molecular ion would be expected to fragment in a predictable manner. Likely fragmentation pathways would include the loss of the nitro groups (as NO or NO₂), cleavage of the ethoxy group (loss of ethylene (B1197577) or the entire ethoxy radical), and potentially ring fragmentation of the phenothiazine core. Analysis of these fragment ions would provide further confirmation of the compound's structure. For some phenothiazine derivatives, the base peaks in the mass spectrum are due to the liberation of the side-chain. researchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Profiles and Electronic Transitions

The electronic absorption spectrum of a phenothiazine derivative is typically characterized by multiple absorption bands in the UV-visible region. For a molecule like this compound, the spectrum would be expected to arise from π-π* and n-π* electronic transitions within the aromatic phenothiazine core and the substituent groups. The presence of electron-donating (ethoxy) and electron-withdrawing (dinitro) groups would likely lead to a complex absorption profile with bands corresponding to localized excitations within the phenothiazine ring and intramolecular charge transfer (ICT) transitions.

A hypothetical data table for the UV-Visible absorption profile might look like this:

| Solvent | λmax,1 (nm) | ε1 (M-1cm-1) | λmax,2 (nm) | ε2 (M-1cm-1) | Assignment |

| Dichloromethane | --- | --- | --- | --- | π-π* / ICT |

| Acetonitrile (B52724) | --- | --- | --- | --- | π-π* / ICT |

| Toluene | --- | --- | --- | --- | π-π* / ICT |

Data is hypothetical and for illustrative purposes only.

Fluorescence and Phosphorescence Characteristics

The fluorescence and phosphorescence properties of phenothiazine derivatives are highly sensitive to their molecular structure and environment. The presence of nitro groups, which are known to be fluorescence quenchers, might result in weak fluorescence emission for this compound. However, the specific substitution pattern and the presence of the ethoxy group could modulate these properties. Phosphorescence, arising from the triplet excited state, might be observable, particularly at low temperatures.

A hypothetical data table for emission characteristics could be:

| Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) | Stokes Shift (cm-1) |

| Dichloromethane | --- | --- | --- | --- | --- |

| Acetonitrile | --- | --- | --- | --- | --- |

| Toluene | --- | --- | --- | --- | --- |

Data is hypothetical and for illustrative purposes only.

Solvatochromism and Intramolecular Charge Transfer (ICT) State Investigations

The push-pull nature of the substituents (ethoxy as a donor, dinitro as acceptors) on the phenothiazine core suggests that this compound would likely exhibit solvatochromism. This phenomenon, a shift in absorption or emission maxima with changing solvent polarity, is indicative of a change in the dipole moment upon electronic excitation, characteristic of an intramolecular charge transfer (ICT) state. Studies in a range of solvents with varying polarity would be necessary to quantify this effect and understand the nature of the excited state.

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing Arrangements

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this analysis would reveal key parameters such as bond lengths, bond angles, and torsion angles. A crucial aspect would be the determination of the characteristic "butterfly" conformation of the phenothiazine ring system, quantified by the dihedral angle between the two benzene (B151609) rings. The analysis would also elucidate the orientation of the ethoxy and dinitro substituents and provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

A hypothetical data table of crystallographic data might include:

| Parameter | Value |

| Chemical Formula | C14H11N3O5S |

| Formula Weight | 349.32 |

| Crystal System | --- |

| Space Group | --- |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | --- |

| β (°) | --- |

| γ (°) | --- |

| V (Å3) | --- |

| Z | --- |

| R-factor | --- |

Data is hypothetical and for illustrative purposes only.

Powder X-ray Diffraction for Polymorphism Studies (if applicable)

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. If this compound were found to exhibit polymorphism, PXRD would be used to characterize the different crystalline forms. Each polymorph would have a unique PXRD pattern, and this technique would be essential for quality control and ensuring the consistency of the solid-state form of the material.

Advanced Analytical Techniques for Purity and Quantitative Analysis (e.g., HPLC, LC/Electrochemistry/MS)

The purity and quantitative determination of this compound rely on advanced analytical techniques that offer high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and hyphenated techniques such as Liquid Chromatography/Electrochemistry/Mass Spectrometry (LC/Electrochemistry/MS) are pivotal in the characterization of this complex heterocyclic compound. While specific validated methods for this compound are not extensively detailed in publicly available literature, established methodologies for analogous phenothiazine derivatives provide a robust framework for its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of phenothiazine derivatives. A common approach involves reversed-phase chromatography coupled with ultraviolet (UV) detection. For a compound like this compound, the nitro and ethoxy substituents, along with the core phenothiazine structure, provide strong chromophores, making UV detection a suitable choice. A direct plasma injection HPLC method has been successfully developed for other phenothiazine compounds, such as promethazine, promazine, and chlorpromazine, demonstrating the technique's applicability. nih.gov The chromatographic run time for these analyses is typically under 11 minutes, utilizing a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer with UV detection at 254 nm. nih.gov Such a method can be adapted and optimized for the specific properties of this compound.

The following interactive table outlines a hypothetical, yet plausible, set of HPLC parameters that could be used as a starting point for the method development for the analysis of this compound, based on methods for similar compounds.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate (pH 5.0) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

For more detailed structural elucidation and higher sensitivity, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is employed. mdpi.com The online electrochemical conversion of phenothiazine and its derivatives after liquid chromatographic separation has been studied by mass spectrometry. nih.gov In this technique, phenothiazines are electrochemically converted to their oxidized products, which can then be detected by mass spectrometry. nih.gov This approach not only enhances detectability but also allows for the investigation of electrochemical oxidation pathways. nih.govacs.org

The LC/Electrochemistry/MS methodology has been shown to be effective for a range of phenothiazine derivatives. acs.org The process involves the electrochemical oxidation of the phenothiazine nucleus, often to the corresponding sulfoxide (B87167), which is a stable and readily detectable species. nih.govacs.org This conversion is achieved in an electrochemical cell placed in-line between the HPLC column and the mass spectrometer. acs.org For phenothiazine derivatives, limits of detection using this technique have been reported to be in the range of 5 x 10⁻⁹ to 4 x 10⁻⁸ mol/L, with quantification limits between 2 x 10⁻⁸ and 1 x 10⁻⁷ mol/L. nih.govacs.org The linear ranges for these methods typically span three decades from the limit of quantification. nih.govacs.org

The following interactive table summarizes the key aspects and reported performance of the LC/Electrochemistry/MS technique for the analysis of phenothiazine derivatives, which would be applicable to this compound.

Table 2: Performance Characteristics of LC/Electrochemistry/MS for Phenothiazine Derivatives

| Feature | Description |

|---|---|

| Principle | On-line electrochemical conversion of the analyte post-LC separation, followed by MS detection. nih.govacs.org |

| Common Conversion | Oxidation of the phenothiazine sulfur to a sulfoxide. nih.govacs.org |

| Detection Mode | Mass Spectrometry (e.g., ESI or APCI). acs.org |

| Limit of Detection | 5 x 10⁻⁹ to 4 x 10⁻⁸ mol/L. nih.govacs.org |

| Limit of Quantification | 2 x 10⁻⁸ to 1 x 10⁻⁷ mol/L. nih.govacs.org |

| Linear Range | Spans three decades from the limit of quantification. nih.govacs.org |

| Advantages | Enhanced sensitivity and allows for the study of electrochemical pathways. acs.org |

Computational and Theoretical Chemistry Studies of 8 Ethoxy 1,3 Dinitro 10h Phenothiazine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is frequently employed to predict the ground-state properties of phenothiazine (B1677639) derivatives, providing a balance between accuracy and computational cost. These calculations are fundamental to understanding the molecule's geometry, electronic behavior, and chemical reactivity.

The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of the molecule. For phenothiazines, this is particularly important due to the non-planar nature of the central thiazine (B8601807) ring. The phenothiazine core is characterized by a distinct "butterfly" or bent conformation along the N-S axis. mdpi.com DFT calculations can accurately predict the bending angles of this core structure. nih.gov

For 8-Ethoxy-1,3-dinitro-10H-phenothiazine, optimization would reveal the specific dihedral angles defining this fold, as well as the preferred orientations of the ethoxy and dinitro substituent groups. The presence of these bulky and electronically active groups can influence the degree of folding in the central ring due to steric and electronic effects. Conformational analysis would explore the rotational barriers around the C-O bond of the ethoxy group and the C-N bonds of the nitro groups to identify the most stable conformer and the energy landscape of its various spatial arrangements.

Table 1: Representative Structural Parameters for Phenothiazine Derivatives This table presents typical data for related phenothiazine structures to illustrate the parameters discussed. Specific values for this compound would require dedicated calculation.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Butterfly Bending Angle | The dihedral angle between the two benzene (B151609) rings, indicating the fold along the N-S axis. | 130° - 160° |

| C-S-C Angle | The bond angle within the central thiazine ring at the sulfur atom. | ~98° - 102° |

| C-N-C Angle | The bond angle within the central thiazine ring at the nitrogen atom. | ~118° - 122° |

| N-H Bond Length | The length of the bond between the nitrogen of the thiazine ring and its hydrogen atom. | ~1.01 Å |

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic properties and reactivity of a molecule. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. youtube.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenothiazine ring system, which acts as the electron-donating portion of the molecule. The electron density of the LUMO, conversely, would be concentrated on the electron-withdrawing 1,3-dinitro groups. rsc.org The ethoxy group, being an electron-donating group, would contribute to raising the energy of the HOMO. This spatial separation of HOMO and LUMO is characteristic of a "push-pull" system, influencing the molecule's optical and electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. taylorandfrancis.com A small energy gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity. The presence of strong electron-donating (ethoxy) and electron-withdrawing (dinitro) groups on the phenothiazine scaffold is expected to significantly lower the energy gap compared to the unsubstituted phenothiazine core. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Characteristics Illustrative data based on typical findings for substituted dinitrophenothiazines.

| Parameter | Description | Expected Characteristics for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Relatively high energy, indicating good electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Low energy due to the strong electron-withdrawing nitro groups. |

| Energy Gap (Eg) | Eg = ELUMO - EHOMO; indicates chemical reactivity and stability. | A relatively small gap, suggesting potential for high reactivity and strong electronic transitions. |

| HOMO Distribution | Spatial location of the HOMO electron density. | Primarily on the phenothiazine core and ethoxy group. |

| LUMO Distribution | Spatial location of the LUMO electron density. | Primarily on the dinitro-substituted benzene ring. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be located around the electronegative oxygen atoms of the nitro groups and the ethoxy group. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found near the hydrogen atom attached to the phenothiazine nitrogen (N-H), making it a potential site for deprotonation or interaction with nucleophiles.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of stability and reactivity.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (ε): Measures the electron-donating capability of a molecule.

Local reactivity is described by Fukui functions (f(r)) , which identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. For this molecule, the f+(r) function would likely be highest on the carbon atoms of the dinitro-substituted ring, indicating the preferred sites for a nucleophilic attack. The presence of nitro groups can lead to low or even negative Fukui function values in certain regions, reflecting their powerful electron-attracting nature. mdpi.com

Table 3: Global Reactivity Descriptors

| Descriptor | Formula (in terms of IP and EA) | Formula (in terms of EHOMO and ELUMO) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | -(IP + EA) / 2 | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (IP - EA) / 2 | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | μ2 / (2η) | μ2 / (2η) | Global electrophilic nature. |

| Nucleophilicity (ε) | 1 / ω | 1 / ω | Global nucleophilic nature. |

DFT calculations can also be used to estimate important thermochemical parameters that relate to the molecule's stability and reaction energetics.

Bond Dissociation Enthalpy (BDE): The BDE of the N-H bond is a critical parameter for phenothiazines, as it relates directly to their well-known antioxidant activity. mdpi.com A lower N-H BDE indicates that the hydrogen atom can be more easily abstracted by a radical, thus terminating oxidative chain reactions.

Ionization Potential (IP): The energy required to remove an electron from the molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (-EHOMO). It reflects the molecule's ability to undergo oxidation.

Electron Affinity (EA): The energy released when an electron is added to the molecule. It can be approximated by the negative of the LUMO energy (-ELUMO) and indicates the ease of reduction.

For this compound, the electron-donating ethoxy group would likely decrease the IP, while the electron-withdrawing dinitro groups would increase the EA, making the molecule both a reasonably good electron donor and a potent electron acceptor.

Electronic Structure and Frontier Molecular Orbitals (HOMO, LUMO)

Advanced Quantum Chemical Methodologies

No studies employing advanced quantum chemical methods for this compound have been found.

Consequently, the generation of the requested article with scientifically accurate and specific data for this compound is not feasible at this time.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that elucidates the nature of chemical bonds and intramolecular interactions based on the topology of the electron density. nih.gov For a molecule such as this compound, a QTAIM analysis would provide profound insights into its electronic structure.

Key aspects of a QTAIM analysis would include:

Identification of Bond Critical Points (BCPs): The presence of a BCP between two atomic nuclei is a necessary condition for the existence of a chemical bond. The properties of the electron density at these points can be used to characterize the nature of the bond. For this compound, BCPs would be located and analyzed for all covalent bonds, including those within the phenothiazine core, the nitro groups, and the ethoxy substituent.

Analysis of Electron Density (ρ) and its Laplacian (∇²ρ): The electron density at the BCP is correlated with the bond order. The sign of the Laplacian of the electron density at the BCP helps to distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), such as ionic bonds, hydrogen bonds, and van der Waals interactions. In the case of the studied phenothiazine, this would allow for a detailed understanding of the covalent framework and any potential non-covalent interactions.

Intramolecular Hydrogen Bonds: QTAIM is particularly adept at identifying and characterizing weak intramolecular interactions. For instance, studies on other phenothiazine derivatives have successfully used QTAIM to identify intramolecular hydrogen bonds. mdpi.com In this compound, the potential for hydrogen bonding between the amine proton and the oxygen atoms of the nitro or ethoxy groups could be investigated.

A hypothetical data table summarizing the results of a QTAIM analysis for a key bond in this compound might look as follows:

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C-S | 0.150 | -0.250 | Covalent |

| C-N (nitro) | 0.280 | -0.800 | Polar Covalent |

| N-H | 0.320 | -1.500 | Polar Covalent |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Orbital Analysis and Orbital Interaction Theory

Frontier orbital analysis is a fundamental component of computational chemistry that helps in understanding the reactivity and electronic properties of molecules. youtube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, this analysis would be crucial for predicting its chemical behavior.

Key insights from a Frontier Orbital Analysis would include:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests that the molecule is more easily excited and potentially more reactive.

Orbital Distribution: The spatial distribution of the HOMO and LUMO provides information about the likely sites of electrophilic and nucleophilic attack, respectively. In phenothiazine derivatives, the HOMO is often localized on the electron-rich phenothiazine core, while the LUMO can be influenced by substituents. mdpi.com For the title compound, the nitro groups would be expected to have a significant contribution to the LUMO.

A hypothetical data table for the frontier orbitals of this compound could be:

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the phenothiazine ring system |

| LUMO | -3.2 | Primarily located on the dinitro-substituted benzene ring |

| HOMO-LUMO Gap | 3.3 | Indicates moderate kinetic stability |

Note: The data in this table is hypothetical and for illustrative purposes only.

Machine Learning Force Fields in Molecular Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules. researchgate.net These simulations rely on force fields to describe the potential energy of the system. Traditional force fields can have limitations in accuracy and transferability. Machine Learning Force Fields (MLFFs) are an emerging technology that can overcome some of these limitations by learning the potential energy surface from high-level quantum mechanical calculations.

Application of MLFFs to this compound would involve:

Development of a Specific MLFF: A dedicated MLFF would need to be trained on a large dataset of conformations and energies of this compound, calculated using accurate quantum mechanical methods.

Enhanced Accuracy in MD Simulations: An MLFF could provide a more accurate description of the intramolecular and intermolecular interactions of the phenothiazine derivative compared to classical force fields. This would lead to more reliable predictions of its conformational dynamics, vibrational spectra, and thermodynamic properties.

Studying Condensed-Phase Behavior: With an accurate MLFF, large-scale MD simulations of the compound in different environments (e.g., in solution or in a crystalline state) could be performed to study its aggregation behavior and interactions with other molecules. Computational studies on other phenothiazine derivatives have utilized molecular dynamics to understand their interactions in biological systems. nih.govnih.gov

A hypothetical data table comparing the performance of a classical force field and an MLFF for predicting a property of this compound might be:

| Property | Experimental Value | Classical Force Field Prediction | Machine Learning Force Field Prediction |

| Heat of Vaporization (kJ/mol) | 85.0 | 75.2 | 84.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Chemical Reactivity and Reaction Mechanisms of 8 Ethoxy 1,3 Dinitro 10h Phenothiazine

Redox Chemistry of the Phenothiazine (B1677639) Core

The redox behavior of 8-Ethoxy-1,3-dinitro-10H-phenothiazine is a key aspect of its chemical profile, with both the sulfur heteroatom and the nitro groups participating in electron transfer processes. Phenothiazine derivatives are well-known for their ability to undergo reversible oxidation, a property that is modulated by the substituents on the aromatic rings. nih.gov

The sulfur atom in the phenothiazine nucleus is susceptible to oxidation, leading to various oxidation states. mdpi.com The initial step in the oxidation process typically involves a one-electron transfer to form a deeply colored, relatively stable radical cation. This reactivity is a hallmark of the electron-rich phenothiazine system. nih.gov

Further oxidation can occur at the sulfur atom, leading to the formation of a sulfoxide (B87167) and subsequently a sulfone. This is a two-electron oxidation process for each step. The presence of the strong electron-withdrawing dinitro groups on one of the benzene (B151609) rings makes the phenothiazine core more electron-deficient, which can render the initial oxidation to the radical cation more difficult compared to unsubstituted phenothiazine. However, once formed, the sulfur atom can still be oxidized to the corresponding 5-oxide (sulfoxide) and 5,5-dioxide (sulfone). For instance, the related compound 3,7-dinitro-10H-phenothiazine can be oxidized to its sulfoxide form. mdpi.comnih.gov

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent | Major Product(s) | Oxidation State of Sulfur |

| This compound | Mild (e.g., I₂, FeCl₃) | 8-Ethoxy-1,3-dinitrophenothiazinyl radical cation | +2 (in cation) |

| This compound | Moderate (e.g., H₂O₂, m-CPBA) | This compound-5-oxide | +4 |

| This compound | Strong (e.g., KMnO₄, excess H₂O₂) | This compound-5,5-dioxide | +6 |

This table is illustrative of expected products based on general phenothiazine chemistry.

The two nitro groups on the phenothiazine ring are readily susceptible to reduction. This transformation is a common and important reaction in nitroaromatic chemistry. wikipedia.org The reduction can proceed in a stepwise manner, potentially allowing for the isolation of intermediate species such as nitroso and hydroxylamino derivatives, although the final amino product is typically the most stable. nih.gov

A variety of reducing agents can be employed to convert the nitro groups to primary amino groups. wikipedia.org Catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a highly effective method. wikipedia.org Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron metal in acetic acid are also commonly used for this transformation. wikipedia.org The complete reduction of both nitro groups would yield 8-Ethoxy-10H-phenothiazine-1,3-diamine. Selective reduction of one nitro group over the other can be challenging but may be achievable under carefully controlled reaction conditions.

Table 2: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Product |

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), room temperature | 8-Ethoxy-10H-phenothiazine-1,3-diamine |

| Fe, CH₃COOH | Reflux | 8-Ethoxy-10H-phenothiazine-1,3-diamine |

| SnCl₂·2H₂O, HCl | Ethanol, reflux | 8-Ethoxy-10H-phenothiazine-1,3-diamine |

| Na₂S₂O₄ (Sodium dithionite) | Aqueous solution | 8-Ethoxy-10H-phenothiazine-1,3-diamine |

This table presents common methods for the reduction of aromatic nitro compounds.

Substitution Reactions on the Phenothiazine Core

The presence of two nitro groups on one of the aromatic rings strongly activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com These powerful electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon attack by a nucleophile. nih.govresearchgate.net Research on 2,3-dinitrophenothiazine has shown that one of the nitro groups can be displaced by a nucleophile like butylamine. acs.orgnih.gov

Electrophilic aromatic substitution (SEAr) on the this compound skeleton is expected to be challenging and highly regioselective. wikipedia.org The phenothiazine ring system is inherently electron-rich and thus susceptible to electrophilic attack. nih.gov However, the two nitro groups are strong deactivating groups, making the ring they are attached to (the A ring, positions 1-4) highly electron-deficient and resistant to electrophilic attack. masterorganicchemistry.com

Therefore, any electrophilic substitution would be directed to the other ring (the C ring, positions 6-9). libretexts.org This ring contains the activating, ortho-, para-directing ethoxy group at position 8 and is also influenced by the activating, ortho-, para-directing secondary amine at position 10. The sulfur atom, being a heteroatom, also influences the substitution pattern. The primary directing influence on the C ring would be the ethoxy group, which would direct incoming electrophiles to position 7 (ortho) and position 9 (para, relative to the amine). The steric hindrance from the fused ring system would also play a role in determining the final product distribution.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Meta/Para Director |

| -NO₂ | 1, 3 | -I, -M (Electron Withdrawing) | Strongly Deactivating | Meta |

| -OC₂H₅ | 8 | -I, +M (Electron Donating) | Strongly Activating | Ortho, Para |

| -NH- | 10 | +M (Electron Donating) | Strongly Activating | Ortho, Para |

| -S- | 5 | +M (Electron Donating) | Activating | Ortho, Para |

This table summarizes the expected directing effects of the functional groups present in the molecule.

Acid-Base Properties and Protonation/Deprotonation Equilibria

The primary site of acidic behavior in this compound is the proton on the nitrogen atom at position 10. While the nitrogen in an unsubstituted phenothiazine is only weakly acidic, the presence of two potent electron-withdrawing nitro groups on the aromatic framework significantly increases the acidity of the N-H proton. These groups help to delocalize and stabilize the negative charge of the resulting conjugate base (the phenothiazide anion).

This enhanced acidity means that this compound can be deprotonated by moderately strong bases to form the corresponding anion. This anion would be resonance-stabilized, with the negative charge delocalized over the nitrogen atom, the sulfur atom, and the nitro groups.

The molecule also possesses basic sites, primarily the lone pair of electrons on the ethoxy oxygen and the oxygen atoms of the nitro groups. However, these are very weak bases. In a strongly acidic medium, protonation could potentially occur on the nitrogen atom, but the acidity of the N-H group is the most prominent acid-base characteristic of the molecule. youtube.comlibretexts.org The molecule can be considered amphoteric, although its acidic character is more pronounced due to the substituent effects.

Mechanistic Investigations of Radical Scavenging Activity

The antioxidant capability of phenothiazine and its derivatives stems from their ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. rsc.orgphyschemres.org The specific mechanisms by which this compound is presumed to act are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). The presence of electron-withdrawing dinitro groups and an electron-donating ethoxy group on the phenothiazine core is expected to modulate this reactivity.

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway for many phenolic and amine-based antioxidants. scripps.edu In this process, the antioxidant molecule donates a hydrogen atom to a free radical, effectively quenching the radical's reactivity. For this compound, the most likely site for this transfer is the hydrogen atom attached to the nitrogen at the 10-position (N-H) of the central ring. physchemres.org

The N-H bond in the phenothiazine core is relatively weak and is the most probable site for hydrogen donation. physchemres.org Upon donation of the hydrogen atom, a stable phenothiazinyl radical is formed. The stability of this resulting radical is a crucial factor in the thermodynamics and kinetics of the HAT process. The delocalization of the unpaired electron across the tricyclic aromatic system contributes significantly to this stability. Computational studies on the parent phenothiazine molecule have shown that HAT from the N-H group is an energetically favorable mechanism for scavenging peroxyl radicals. nih.govnih.gov

The reaction can be represented as:

PTZ-NH + R• → PTZ-N• + RH (Where PTZ-NH represents this compound and R• represents a free radical)

The electron-withdrawing nature of the two nitro groups (NO₂) at positions 1 and 3 would likely increase the acidity of the N-H proton, potentially making the hydrogen atom more readily available for abstraction by certain radicals. Conversely, the electron-donating ethoxy group (–OC₂H₅) at position 8 may slightly counteract this effect.

Single Electron Transfer (SET) Mechanisms

In the Single Electron Transfer (SET) mechanism, the antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. researchgate.net This is often followed by proton transfer to neutralize the resulting anion, a process sometimes referred to as SET-PT (Single Electron Transfer followed by Proton Transfer).

Phenothiazines are recognized as excellent electron donors due to their low ionization potentials. rsc.org The transfer of an electron from the electron-rich phenothiazine ring system to a radical species is a plausible antioxidant mechanism.

The reaction can be depicted as:

PTZ-NH + R• → [PTZ-NH]•⁺ + R⁻

[PTZ-NH]•⁺ ⇌ PTZ-N• + H⁺

The formation of the phenothiazine radical cation is a key step. The stability of this cation is enhanced by the delocalization of the positive charge over the aromatic rings and the heteroatoms. For some phenothiazine derivatives, particularly in aqueous environments, the SET mechanism has been shown to be dominant when reacting with certain types of radicals. nih.govnih.gov The strong electron-withdrawing dinitro groups on the this compound molecule would likely make the donation of an electron more difficult, thus potentially making the SET mechanism less favorable compared to the parent phenothiazine.

Radical Adduct Formation (RAF) Pathways

The Radical Adduct Formation (RAF) mechanism involves the direct addition of a free radical to the antioxidant molecule, forming a more stable radical adduct. nih.gov This pathway is particularly relevant for highly reactive radicals, such as the hydroxyl radical (HO•), and for antioxidant molecules with available sp²-hybridized carbon atoms in their aromatic systems. nih.govnih.gov

For the phenothiazine scaffold, there are multiple sites on the aromatic carbon atoms where a radical can add. nih.gov Computational studies on phenothiazine have indicated that RAF is the primary mechanism for scavenging the highly reactive hydroxyl radical. nih.govnih.gov The formation of a covalent bond between the radical and the phenothiazine ring leads to a new, and typically less reactive, radical species.

The reaction can be generally represented as:

PTZ-NH + R• → [PTZ-NH-R]•

The specific positions on the aromatic rings of this compound that are most susceptible to radical addition would be influenced by the electronic effects of the ethoxy and dinitro substituents. These substituents would alter the electron density distribution around the rings, thereby directing the site of radical attack.

Structure Reactivity and Structure Property Relationship Methodologies for 8 Ethoxy 1,3 Dinitro 10h Phenothiazine

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry offers powerful tools to correlate the structure of a molecule with its reactivity and properties. For 8-Ethoxy-1,3-dinitro-10H-phenothiazine, these methods can elucidate the influence of its substituent groups on its electronic environment and, consequently, its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models are built by establishing a mathematical relationship between a set of molecular descriptors and the observed activity or property.

For a molecule like this compound, a QSAR/QSPR study would involve the calculation of various theoretical descriptors. These descriptors can be categorized as constitutional, topological, quantum-chemical, and 3D descriptors. Some key descriptors relevant to this compound would include:

Hydrophobicity (logP): The octanol-water partition coefficient, which is crucial for predicting a molecule's behavior in biological systems.

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of the molecule's ability to donate or accept electrons. nih.gov

Steric Parameters: Like molar refractivity (MR), which relates to the volume of the molecule and its polarizability.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that goes a step further by creating a 3D grid around the molecule and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. While a specific CoMSIA model for this compound is not available in the literature, the methodology would involve aligning a series of phenothiazine (B1677639) analogues and correlating their field values with their biological activity to generate a predictive model.

| Descriptor Type | Descriptor Name | Significance |

|---|---|---|

| Electronic | HOMO Energy | Indicates electron-donating ability and susceptibility to oxidation. |

| Electronic | LUMO Energy | Indicates electron-accepting ability and susceptibility to reduction. nih.gov |

| Electronic | Dipole Moment | Reflects the overall polarity of the molecule. |

| Thermodynamic | LogP | Measures hydrophobicity and influences membrane permeability. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

The Hammett and Taft equations are linear free-energy relationships that describe the influence of substituents on the reactivity of aromatic and aliphatic systems, respectively. These analyses quantify the electron-donating and electron-withdrawing effects of substituents through substituent constants (σ for Hammett, σ* for Taft).

For this compound, the electronic effects of the ethoxy and dinitro groups on the phenothiazine core can be estimated using Hammett constants. The ethoxy group at position 8 is an electron-donating group, primarily through its +R (resonance) effect. The two nitro groups at positions 1 and 3 are strong electron-withdrawing groups, exerting both -I (inductive) and -R effects.

| Substituent | σ_para | σ_meta | Electronic Effect |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | -0.24 | +0.10 | Electron-donating (resonance) |

| -NO2 (Nitro) | +0.78 | +0.71 | Strongly electron-withdrawing |

Rational Design Principles for Modulating Electronic and Redox Properties

The electronic and redox properties of phenothiazine derivatives can be fine-tuned through the strategic placement of electron-donating and electron-withdrawing groups. researchgate.net This principle of rational design is central to tailoring phenothiazines for specific applications, such as in materials science and medicinal chemistry.

In this compound, the presence of both electron-donating (ethoxy) and electron-withdrawing (dinitro) groups creates a "push-pull" system. The ethoxy group increases the electron density of the phenothiazine core, which can enhance its antioxidant properties by facilitating the donation of a hydrogen atom or an electron. Conversely, the dinitro groups withdraw electron density, which is known to increase the redox potential of phenothiazine derivatives. researchgate.net

The strategic placement of these substituents allows for the modulation of the HOMO and LUMO energy levels. The electron-donating ethoxy group will raise the HOMO energy, making the molecule easier to oxidize. The electron-withdrawing nitro groups will lower the LUMO energy, making the molecule easier to reduce. This tuning of the frontier molecular orbitals is a key aspect of the rational design of phenothiazine derivatives with desired electronic and redox properties.

Influence of Ethoxy and Dinitro Substituents on Molecular Conformation and Planarity

The three-dimensional structure of the phenothiazine core is not perfectly planar but exists in a folded or "butterfly" conformation along the N-S axis. The degree of this folding, often described by the dihedral angle between the two benzene rings, can be influenced by the nature and position of substituents.

The presence of bulky substituents can affect the degree of folding. While the ethoxy group is relatively flexible, the nitro groups can influence the local geometry of the benzene rings. More significantly, the electronic effects of the substituents can impact the planarity. In some nitro-substituted phenothiazines, an approximately planar conformation can lead to the formation of infinite stacks in the solid state. nih.gov However, other substituted phenothiazines adopt a more folded conformation. nih.gov

For 2,3-dinitrophenothiazine, a dihedral angle of 23° has been reported, indicating a significant puckering of the fused-ring system. acs.org The interplay between the electron-donating ethoxy group and the electron-withdrawing dinitro groups in this compound will likely result in a complex conformational landscape, with the final geometry being a balance of steric and electronic factors. This conformation, in turn, will influence the molecule's crystal packing, solubility, and interactions with biological targets.

Interactions with Biological Systems: Mechanistic and Biophysical Studies in Vitro

Molecular Docking Studies with Relevant Biomolecules to Elucidate Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenothiazine (B1677639) derivatives, common biological targets include enzymes and receptors involved in various cellular signaling pathways.

Identification of Key Ligand-Biomolecule Interaction Fingerprints (e.g., hydrogen bonding networks, hydrophobic associations, π-stacking)

Based on the structure of 8-Ethoxy-1,3-dinitro-10H-phenothiazine, several key interactions with biomolecular targets can be hypothesized. The tricyclic phenothiazine core provides a large, hydrophobic surface capable of engaging in van der Waals forces and hydrophobic associations with nonpolar amino acid residues within a protein's binding pocket. The nitrogen and sulfur heteroatoms, along with the nitro and ethoxy groups, can participate in more specific interactions.

The nitro groups are strong electron-withdrawing groups and can act as hydrogen bond acceptors. The oxygen atoms of the ethoxy group can also accept hydrogen bonds. The aromatic rings of the phenothiazine nucleus are well-suited for π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The central nitrogen atom of the phenothiazine ring system can also be involved in crucial interactions.

A hypothetical interaction fingerprint for this compound with a generic enzyme active site is presented in the table below.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Nitro groups, Ethoxy group oxygen | Ser, Thr, Asn, Gln, His, Tyr |

| Hydrophobic Interactions | Phenothiazine ring system, Ethyl group | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| π-Stacking | Aromatic rings of phenothiazine | Phe, Tyr, Trp, His |

Computational Evaluation of Binding Free Energies (e.g., Prime MM-GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach is a popular method for estimating the free energy of binding of a ligand to a protein. This method combines molecular mechanics energy calculations with a continuum solvent model. While no specific Prime MM-GBSA studies for this compound have been reported, the binding free energy (ΔG_bind) for phenothiazine derivatives against various targets has been calculated in numerous studies. These studies generally indicate that the binding affinity is influenced by a combination of electrostatic, van der Waals, and solvation energies. The specific substitutions on the phenothiazine ring, such as the ethoxy and dinitro groups, would be expected to significantly modulate these energy components.

Spectroscopic Probes for Studying Molecular Recognition and Biophysical Interactions (e.g., photoinduced electron transfer studies)

Spectroscopic techniques are powerful tools for investigating the interactions between small molecules and biomacromolecules. Techniques such as UV-Vis absorption, fluorescence, and circular dichroism spectroscopy can be employed to study the binding of phenothiazine derivatives to proteins and nucleic acids.

Photoinduced electron transfer (PET) is a process that can be studied using time-resolved spectroscopy and is relevant for phenothiazines due to their redox-active nature. The electron-donating phenothiazine core and the electron-withdrawing nitro groups in this compound make it a potential candidate for PET studies upon interaction with biological molecules, which could serve as a probe for molecular recognition events.

Mechanistic Elucidation of Biochemical Pathway Modulation in vitro (e.g., enzyme inhibition mechanisms, receptor binding dynamics)

Phenothiazine derivatives have been shown to inhibit a variety of enzymes. nih.gov The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific compound and the enzyme. For this compound, its potential to inhibit enzymes could be investigated through in vitro enzyme activity assays. The presence of the bulky and electronegative dinitro and ethoxy groups would likely influence its inhibitory profile and mechanism compared to the parent phenothiazine.

Future Research Directions and Potential Applications in Chemical Science

Design and Synthesis of Novel Derivatives with Tuned Electronic and Redox Properties

The synthesis of novel dinitrophenothiazine derivatives can be achieved through the coupling of chloronitrobenzene and nitroaromatic amine derivatives in the presence of a catalyst, followed by cyclization with sulfur. sphinxsai.combrieflands.comsphinxsai.com This general methodology could be adapted for the synthesis of 8-Ethoxy-1,3-dinitro-10H-phenothiazine. The strategic placement of an electron-donating ethoxy group at the 8-position and two electron-withdrawing dinitro groups at the 1- and 3-positions is anticipated to create a molecule with a significant intramolecular charge-transfer (ICT) character.

The electronic and redox properties of phenothiazine (B1677639) derivatives can be finely tuned by the introduction of various functional groups. The introduction of alkyl or alkoxy groups on the nitrogen atom of phenothiazine has been shown to significantly improve solubility and electrochemical stability. chemrxiv.org The electron-donating nature of the ethoxy group at the 8-position is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating oxidation. Conversely, the strongly electron-withdrawing dinitro groups at the 1- and 3-positions will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to reduction. nih.gov This push-pull electronic structure is a key feature in the design of molecules for various applications in materials science.

Future research could focus on the synthesis of a library of derivatives by modifying the substituents at the 10-position of the phenothiazine core. Introducing different alkyl or aryl groups at this position could further modulate the electronic properties, solubility, and solid-state packing of the molecules. The reversible oxidative properties of phenothiazines, leading to the formation of stable radical cations, are well-documented and form the basis for many of their applications. mdpi.comrsc.org The presence of both electron-donating and withdrawing groups in this compound is expected to lead to complex and potentially multi-stage redox behavior.

| Substituent | Position | Expected Effect on Electronic Properties | Potential Impact on Redox Behavior |

| Ethoxy | 8 | Increase HOMO energy level | Lower oxidation potential |

| Dinitro | 1, 3 | Decrease LUMO energy level | Higher reduction potential |

| Alkyl/Aryl | 10 | Steric and electronic tuning of the molecule | Modulation of redox potentials and stability of radical ions |

This table presents expected trends based on established principles of physical organic chemistry.